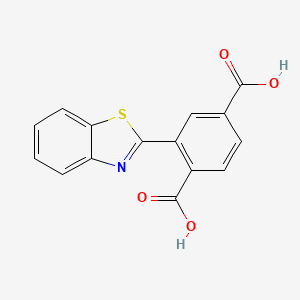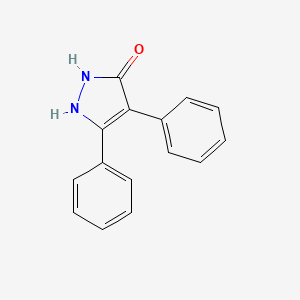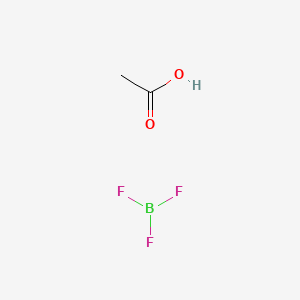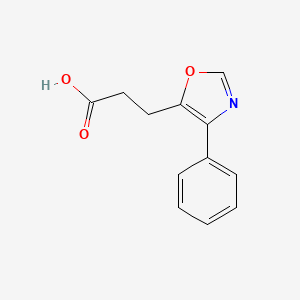
3-(4-Phenyloxazol-5-yl)propanoic acid
Overview
Description
3-(4-Phenyloxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anti-inflammatory agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-(4-Phenyloxazol-5-yl)propanoic acid exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Uniqueness: 3-(4-Phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89150-04-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(15)7-6-10-12(13-8-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
MXDYWVBMZPSMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8757185.png)
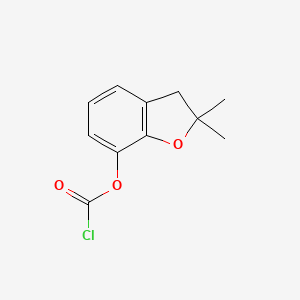
![(4'-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B8757193.png)
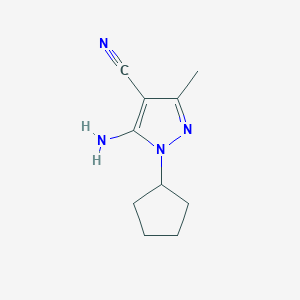
![METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE](/img/structure/B8757207.png)
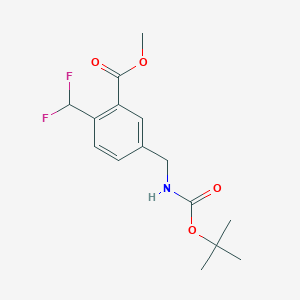
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8757216.png)
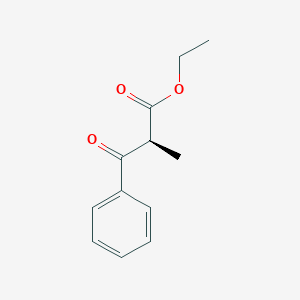
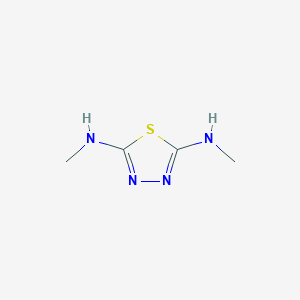
![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)
